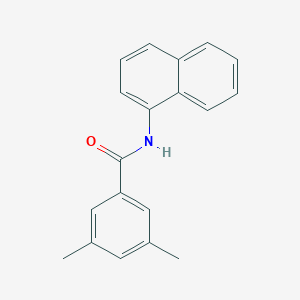
3,5-dimethyl-N-(1-naphthyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-N-(1-naphthyl)benzamide, also known as DMNB, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMNB belongs to the family of benzamides, which are known for their wide range of biological activities. In
Mécanisme D'action
3,5-dimethyl-N-(1-naphthyl)benzamide acts as a selective antagonist of the 5-HT7 receptor, which is expressed in various regions of the brain, including the hippocampus, cortex, and thalamus. The 5-HT7 receptor is involved in the regulation of serotonin neurotransmission, which plays a crucial role in the regulation of mood, sleep, and cognitive function. This compound binds to the 5-HT7 receptor and blocks its activation by serotonin, leading to a decrease in the downstream signaling pathways that are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including the regulation of circadian rhythms, memory, and learning. It has also been shown to have anxiolytic and antidepressant effects in animal models. This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. This compound has also been shown to regulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-dimethyl-N-(1-naphthyl)benzamide has several advantages for use in lab experiments, including its high purity level, stability, and selectivity for the 5-HT7 receptor. It can be easily synthesized using a variety of methods and can be used in a wide range of assays to study the role of the 5-HT7 receptor in various physiological processes. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
3,5-dimethyl-N-(1-naphthyl)benzamide has several potential future directions for research, including the development of more selective and potent antagonists of the 5-HT7 receptor, the investigation of the role of the 5-HT7 receptor in the regulation of other physiological processes, and the development of novel therapeutic agents for the treatment of depression, anxiety, and sleep disorders. This compound could also be used in combination with other compounds to study the interactions between different neurotransmitter systems and their effects on behavior and cognition. Further research is needed to fully understand the potential applications of this compound in scientific research and drug development.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. It acts as a selective antagonist of the 5-HT7 receptor and has been extensively studied for its potential therapeutic applications in the treatment of depression, anxiety, and sleep disorders. This compound has several advantages for use in lab experiments, including its high purity level, stability, and selectivity for the 5-HT7 receptor. However, further research is needed to fully understand the potential applications of this compound in scientific research and drug development.
Méthodes De Synthèse
3,5-dimethyl-N-(1-naphthyl)benzamide can be synthesized using a variety of methods, including the reaction of 1-naphthylamine with 3,5-dimethylbenzoyl chloride in the presence of a base, such as triethylamine. The reaction yields this compound as a white crystalline solid with a high purity level. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and Suzuki-Miyaura coupling reactions.
Applications De Recherche Scientifique
3,5-dimethyl-N-(1-naphthyl)benzamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the 5-HT7 receptor, which is a G-protein-coupled receptor that plays a crucial role in the regulation of serotonin neurotransmission. This compound has been used to study the role of the 5-HT7 receptor in the regulation of circadian rhythms, memory, and learning. It has also been studied for its potential therapeutic applications in the treatment of depression, anxiety, and sleep disorders.
Propriétés
Formule moléculaire |
C19H17NO |
|---|---|
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
3,5-dimethyl-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C19H17NO/c1-13-10-14(2)12-16(11-13)19(21)20-18-9-5-7-15-6-3-4-8-17(15)18/h3-12H,1-2H3,(H,20,21) |
Clé InChI |
ZNXAJIIIQGEGSF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32)C |
SMILES canonique |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-hydroxy-4-methyl-8-[3-(3-pyridinyl)acryloyl]-2H-chromen-2-one](/img/structure/B270251.png)


![1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B270255.png)
![1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone](/img/structure/B270265.png)
![1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione](/img/structure/B270269.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B270270.png)






